4-methyl-3-nitro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
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Overview
Description
4-methyl-3-nitro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a complex organic compound that features a benzamide core substituted with a nitro group, a methyl group, and a pyrrolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-nitro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide typically involves multi-step organic reactions. One common approach starts with the nitration of 4-methylbenzoic acid to introduce the nitro group. This is followed by the formation of the amide bond through a coupling reaction with 3-(2-oxopyrrolidin-1-yl)aniline under appropriate conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
4-methyl-3-nitro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The amide bond can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.
Major Products
Reduction: The major product would be the corresponding amine derivative.
Substitution: The major products would depend on the nucleophile used, resulting in various substituted benzamides.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its structural features that may interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-methyl-3-nitro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, inhibiting or modulating their activity. The nitro group could be involved in redox reactions, while the amide bond and pyrrolidinone moiety could facilitate binding to specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
4-nitrobenzamide: Similar in structure but lacks the methyl and pyrrolidinone groups.
N-(2-oxopyrrolidin-1-yl)benzamide: Similar but lacks the nitro and methyl groups.
Uniqueness
4-methyl-3-nitro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Biological Activity
4-methyl-3-nitro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a nitro group, a pyrrolidinyl moiety, and a benzamide structure, which contribute to its unique chemical properties. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.
The compound's IUPAC name is this compound, with a molecular formula of C18H20N4O4. The structural features include:
Feature | Description |
---|---|
Nitro Group | Contributes to electron-withdrawing properties, enhancing reactivity. |
Pyrrolidinyl Moiety | May facilitate interactions with biological targets. |
Benzamide Structure | Provides a framework for molecular interactions with enzymes or receptors. |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The nitro group can undergo reduction reactions, potentially leading to the formation of reactive intermediates that may inhibit key enzymes or modulate receptor activities. The pyrrolidinyl moiety is thought to enhance binding affinity and selectivity toward target proteins.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that derivatives of benzamide structures exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural motifs have shown significant inhibitory activity against receptor tyrosine kinases (RTKs), which are critical in cancer progression.
Case Study Example:
A study evaluating the anticancer properties of related compounds found that those containing the benzamide structure exhibited IC50 values ranging from 5 to 15 µM against multiple cancer cell lines, indicating promising therapeutic potential .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Nitrogen-containing heterocycles are known for their broad-spectrum antimicrobial effects. Compounds similar to this compound have been investigated for their ability to inhibit bacterial growth and biofilm formation.
Research Findings:
In a comparative study, derivatives with nitro groups displayed enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting that modifications in the structure can lead to improved efficacy .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. Key findings include:
- Nitro Group Positioning : The position of the nitro group significantly influences the compound's reactivity and interaction with biological targets.
- Pyrrolidinyl Moiety Variations : Alterations in the pyrrolidinyl structure can enhance binding affinity and selectivity toward specific enzymes or receptors.
- Benzamide Substituents : Different substituents on the benzamide core can modulate pharmacological properties, including solubility and bioavailability.
Properties
IUPAC Name |
4-methyl-3-nitro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-12-7-8-13(10-16(12)21(24)25)18(23)19-14-4-2-5-15(11-14)20-9-3-6-17(20)22/h2,4-5,7-8,10-11H,3,6,9H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYMCJYVSBUBOPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)N3CCCC3=O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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